An In-depth Technical Guide to the Fundamental Properties of (E)-Hex-2-enedioic Acid
An In-depth Technical Guide to the Fundamental Properties of (E)-Hex-2-enedioic Acid
Disclaimer: Initial searches for "Hex-2-ynedioic acid" did not yield any publicly available scientific data. This suggests that the compound is either novel, extremely rare, or the query may contain a typographical error. Based on the chemical nomenclature, this guide will focus on the well-documented and structurally similar compound, (E)-Hex-2-enedioic acid . All data and protocols presented herein pertain to (E)-Hex-2-enedioic acid.
This technical guide provides a comprehensive overview of the core properties of (E)-Hex-2-enedioic acid, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, spectroscopic data, and relevant experimental protocols, presented in a clear and accessible format.
Chemical and Physical Properties
(E)-Hex-2-enedioic acid, also known as trans-2-hexenedioic acid, is a medium-chain dicarboxylic acid.[1][2] Its structure consists of a six-carbon chain with carboxylic acid groups at both ends and a trans-configured double bond at the second carbon position.[2] This unsaturated dicarboxylic acid is a solid at room temperature.[2]
Table 1: Physicochemical Properties of (E)-Hex-2-enedioic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [3][4] |
| Molecular Weight | 144.125 g/mol | [3][5] |
| CAS Number | 4440-68-0 | [3][4][5] |
| Boiling Point | 387.6 ± 25.0 °C at 760 mmHg | [3][5] |
| Density | 1.3 ± 0.1 g/cm³ | [3][5] |
| Flash Point | 202.4 ± 19.7 °C | [3][5] |
| Water Solubility (Predicted) | 9.54 g/L | [1] |
| pKa (Strongest Acidic, Predicted) | 3.89 | [1] |
| LogP (Predicted) | 0.32 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (E)-Hex-2-enedioic acid.
Table 2: Spectroscopic Data for (E)-Hex-2-enedioic Acid
| Spectroscopy Type | Data Highlights |
| ¹³C NMR | Spectral data available.[3] |
| Mass Spectrometry | GC-MS data available.[3] |
| Infrared (IR) Spectroscopy | FTIR spectrum available (KBr-Pellet).[3] |
| Raman Spectroscopy | Spectral data available.[3] |
Experimental Protocols
Synthesis of (E)-Hex-2-enedioic Acid
A potential synthetic route to (E)-hex-2-enedioic acid is based on the organo-catalyzed self-coupling of alkyl propiolates to form E-hex-2-en-4-yne dioates, followed by selective hydrogenation and hydrolysis.
Protocol: Synthesis of (E)-Hex-2-enedioic Acid via Dimerization and Subsequent Reduction/Hydrolysis
Step 1: Dimerization of Alkyl Propiolate
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Dissolve alkyl propiolate in dichloromethane (CH₂Cl₂) at 0 °C.
-
Add a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO).
-
Stir the reaction mixture for 15 minutes.
-
Evaporate the volatiles under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the corresponding dialkyl (E)-hex-2-en-4-ynedioate.
Step 2: Selective Hydrogenation
-
Dissolve the dialkyl (E)-hex-2-en-4-ynedioate in a suitable solvent (e.g., hexanes).
-
Add Lindlar's catalyst and quinoline.
-
Expose the reaction flask to a hydrogen gas (H₂) atmosphere and monitor the uptake.
-
Upon completion, filter off the catalyst.
-
Evaporate the solvent to obtain the dialkyl (E)-hex-2-enedioate.
Step 3: Hydrolysis
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Subject the dialkyl (E)-hex-2-enedioate to acidic or basic hydrolysis to yield (E)-Hex-2-enedioic acid.
-
Purify the final product by recrystallization.
Caption: Synthesis workflow for (E)-Hex-2-enedioic acid.
Analytical Protocol for Dicarboxylic Acids
The analysis of dicarboxylic acids like (E)-Hex-2-enedioic acid in various matrices can be performed using ion chromatography.
Protocol: Analysis by Ion Chromatography
-
Sample Preparation: Extract the dicarboxylic acid from the sample matrix using an aqueous sodium carbonate/sodium hydroxide solution.
-
Chromatographic Separation:
-
Column: Use a suitable anion-exchange column.
-
Mobile Phase: Employ an appropriate eluent, such as a sodium carbonate/sodium bicarbonate buffer.
-
Flow Rate: Set a constant flow rate (e.g., 1.0 mL/min).
-
-
Detection: Use a conductivity detector to identify and quantify the dicarboxylic acid.
-
Quantification: Perform a multiple-point calibration with external standards of known concentrations.
Biological Significance and Pathways
(E)-Hex-2-enedioic acid is involved in fatty acid metabolism.[1] It is also a key intermediate in the bio-based production of adipic acid, a valuable precursor for the synthesis of nylon.[6] One proposed biosynthetic pathway involves the conversion of lysine to 6-amino-trans-2-hexenoic acid, which is then further metabolized. An alternative pathway involves the reduction of the unsaturated α,β bond of trans-2-hexenedioic acid.[6]
Caption: Biosynthetic pathway to Adipic Acid involving (E)-Hex-2-enedioic Acid.
Logical Relationships of Chemical Properties
The chemical properties and reactivity of (E)-Hex-2-enedioic acid are dictated by the presence of two carboxylic acid functional groups and a carbon-carbon double bond.
Caption: Logical relationships of (E)-Hex-2-enedioic Acid's properties.
References
- 1. Human Metabolome Database: Showing metabocard for trans-2-Hexenedioic acid (HMDB0013311) [hmdb.ca]
- 2. (E)-hex-2-enedioic acid | C6H8O4 | CID 10877230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Hex-2-enedioic acid | 4440-68-0 | EAA44068 | Biosynth [biosynth.com]
- 5. (2E)-2-Hexenedioic acid | CAS#:4440-68-0 | Chemsrc [chemsrc.com]
- 6. In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
